molecular formula C19H26O3 B1258901 (-)-trans-Allethrin

(-)-trans-Allethrin

Cat. No. B1258901
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-DRXWIORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-trans-allethrin is a trans-allethrin. It derives from a (-)-trans-chrysanthemic acid.

Scientific Research Applications

Usage in Mosquito Control

(-)-trans-Allethrin is primarily recognized for its role in mosquito control. It is a common ingredient in mosquito coils and is used for its insecticidal properties. However, the usage patterns and perception of its efficacy are varied among communities. For instance, a study conducted in a malaria-endemic area in Ghana revealed that the usage of mosquito coils, including those with high d-allethrin concentration, is popular. However, the study also pointed out that the efficacy against the malaria vector, Anopheles gambiae, was less than optimal, raising concerns about the actual effectiveness and possible health implications of prolonged exposure to the smoke from the coils (Avicor, Wajidi, & Owusu, 2017).

Health Implications of Prolonged Exposure

Extended exposure to this compound, particularly through mosquito repellents like coils, may have health implications. A study examining the biochemical profile of individuals with chronic exposure to pyrethroid-based allethrin and prallethrin mosquito repellents indicated significant metabolic changes. Although the study suggested both protective changes and metabolic derangement, it emphasized the need for more comprehensive research to fully understand the long-term effects of such exposure (Narendra, Kavitha, Kiranmai, Rao, & Varadacharyulu, 2008).

Environmental and Human Exposure Analysis

Research on the determinants of children's exposure to pyrethroid insecticides, including this compound, in western France, highlighted the multi-faceted nature of exposure pathways. This study, which analyzed urine samples and household dust, found that diet, parental occupation, and the frequency of insecticide use in homes were significant factors influencing exposure levels. It underscored the complexity of exposure sources and emphasized the importance of considering various factors for a holistic understanding of the potential risks associated with pyrethroid insecticides (Glorennec et al., 2017).

properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m0/s1

InChI Key

ZCVAOQKBXKSDMS-DRXWIORDSA-N

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@H]2[C@@H](C2(C)C)C=C(C)C)CC=C

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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